1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

Catalog No.
S13805070
CAS No.
M.F
C8H14O2
M. Wt
142.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldeh...

Product Name

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

IUPAC Name

1-(hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C8H14O2/c1-7-3-2-4-8(7,5-9)6-10/h5,7,10H,2-4,6H2,1H3

InChI Key

MXVMYKCQTRUHHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(CO)C=O

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring with a hydroxymethyl group and an aldehyde functional group. The presence of the hydroxymethyl group at the 1-position and the aldehyde at the 1-carbaldehyde position contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry. Its molecular formula is C7H12O2C_7H_{12}O_2, indicating it contains seven carbon atoms, twelve hydrogen atoms, and two oxygen atoms.

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to produce the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group may be replaced by various nucleophiles depending on the desired product .

Several synthetic routes exist for producing 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde:

  • Oxidation of Alcohols: One common method involves the oxidation of 2-methylcyclopentanol using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
  • Hydroformylation: Another approach is hydroformylation, where 2-methylcyclopentene reacts with carbon monoxide and hydrogen in the presence of a catalyst (e.g., rhodium) to yield the aldehyde .

These methods highlight the versatility in synthesizing this compound, allowing for variations in reaction conditions and reagents.

1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde has potential applications in:

  • Organic Synthesis: It can serve as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Given its structural characteristics, it may have applications in drug development, particularly in creating compounds with specific biological activities.

Research into its applications is ongoing, particularly in fields related to medicinal chemistry.

Several compounds share structural similarities with 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde. These include:

  • Cyclopentanecarboxaldehyde: Lacks the hydroxymethyl group but has a similar ring structure.
  • 2-Methylcyclohexane-1-carbaldehyde: Contains a six-membered ring instead of a five-membered one, altering its chemical properties.
  • Cyclohexanecarboxaldehyde: Similar structure but lacks both methyl and hydroxymethyl groups.

Comparison Table

CompoundRing SizeFunctional GroupsUnique Features
1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehydeFive-memberedHydroxymethyl, AldehydeUnique combination of functional groups
CyclopentanecarboxaldehydeFive-memberedAldehydeLacks hydroxymethyl group
2-Methylcyclohexane-1-carbaldehydeSix-memberedAldehydeLarger ring structure
CyclohexanecarboxaldehydeSix-memberedCarboxaldehydeLacks methyl and hydroxymethyl groups

The uniqueness of 1-(Hydroxymethyl)-2-methylcyclopentane-1-carbaldehyde lies in its specific combination of a five-membered ring structure with both hydroxymethyl and aldehyde functional groups, which may confer distinct chemical properties compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

142.099379685 g/mol

Monoisotopic Mass

142.099379685 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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